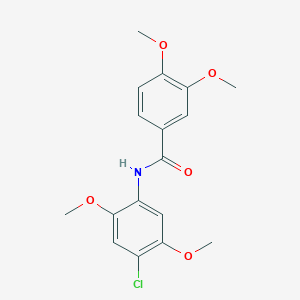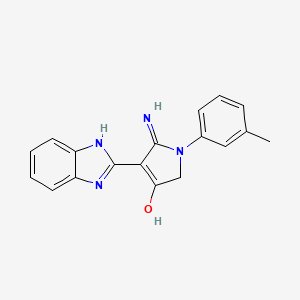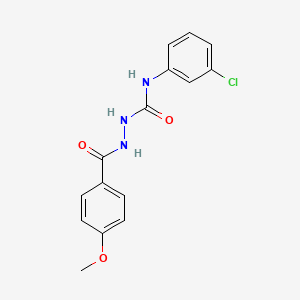
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as MTEB, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The purpose of
Mecanismo De Acción
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide acts as an inhibitor of several enzymes and signaling pathways involved in various diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have antioxidant and anti-inflammatory effects, which protect neurons from damage.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce oxidative stress and inflammation, which protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may lead to unintended consequences.
Direcciones Futuras
There are several potential future directions for the study of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide and improve its efficacy and safety.
Métodos De Síntesis
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 1,1,2,2-tetrafluoroethanol to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-9-5-6-20-12(7-9)21-13(22)10-3-2-4-11(8-10)23-15(18,19)14(16)17/h2-8,14H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYBZAFBGQVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)

![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)
